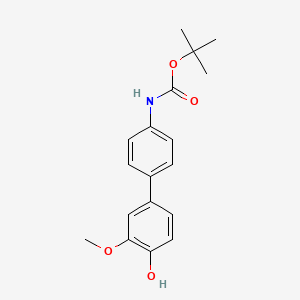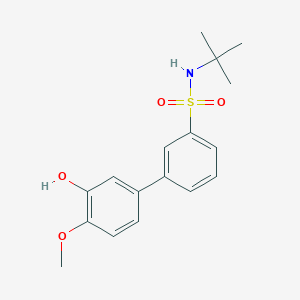
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, commonly referred to as 5-BSP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. 5-BSP has a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
5-BSP has a wide range of scientific research applications. It has been used in studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It has also been used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, 5-BSP has been used in studies of the structure and function of lipids, as well as in studies of the structure and function of proteins.
Mécanisme D'action
The exact mechanism of action of 5-BSP is not fully understood. However, it is believed to interact with proteins and DNA by binding to certain amino acids. This binding is believed to alter the structure and function of the proteins and DNA, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-BSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, it has been shown to affect the structure and function of proteins and DNA. It has also been shown to affect the structure and function of lipids, as well as the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-BSP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a wide range of environments. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to the use of 5-BSP in laboratory experiments. It is not soluble in water, making it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for the use of 5-BSP in scientific research. It could be used in further studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It could also be used in studies of the activity of certain hormones, as well as in studies of the structure and function of lipids. Additionally, it could be used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Finally, it could be used in studies of the structure and function of proteins, as well as in studies of drug delivery systems.
Méthodes De Synthèse
5-BSP is synthesized via a multi-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with sodium methoxide in methanol. This reaction produces 3-t-butylsulfamoyl-2-methoxyphenol. The second step involves the reaction of this intermediate product with aqueous sodium hydroxide and methanol. This reaction produces 5-(3-t-butylsulfamoylphenyl)-2-methoxyphenol. The final step involves the purification of the product through column chromatography.
Propriétés
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYBLYPYPDZWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



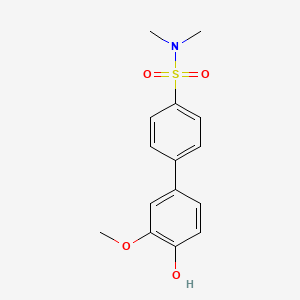
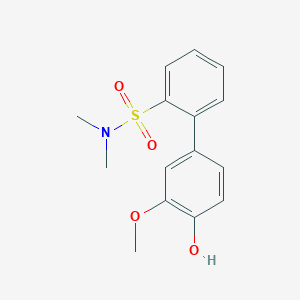
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

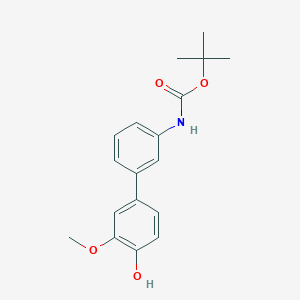


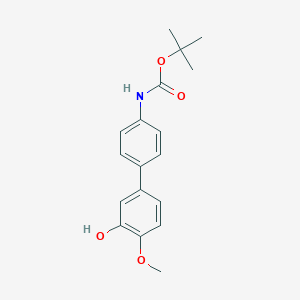
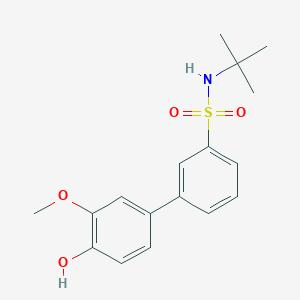
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
